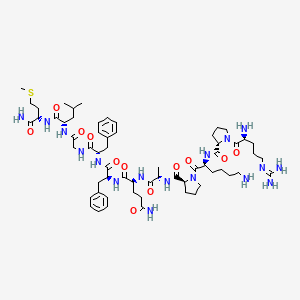

Argenine vasopressin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la vasopressine d'arginine implique la synthèse peptidique en phase solide, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Les acides aminés sont activés à l'aide de réactifs comme le dicyclohexylcarbodiimide et ajoutés au peptide lié à la résine.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique.

Méthodes de production industrielle : La production industrielle de vasopressine d'arginine implique une synthèse peptidique en phase solide à grande échelle, suivie d'une purification par chromatographie liquide haute performance. Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Types de réactions :

Oxydation : La vasopressine d'arginine peut subir des réactions d'oxydation, en particulier au niveau des résidus cystéine, formant des ponts disulfure.

Réduction : Les ponts disulfure de la vasopressine d'arginine peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol ou le bêta-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Des dérivés d'acides aminés et des réactifs de couplage comme le dicyclohexylcarbodiimide sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de ponts disulfure entre les résidus cystéine.

Réduction : Groupes thiol libres provenant de la réduction des ponts disulfure.

Substitution : Peptides analogues avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La vasopressine d'arginine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudiée pour son rôle dans l'équilibre hydrique, la régulation de la pression artérielle et la fonction rénale.

Médecine : Utilisée dans le traitement du diabète insipide, du choc septique et des troubles hémorragiques. Elle est également étudiée pour son rôle potentiel dans le traitement de l'insuffisance cardiaque et d'autres affections cardiovasculaires.

Industrie : Utilisée dans le développement de médicaments et d'agents thérapeutiques à base de peptides

5. Mécanisme d'action

La vasopressine d'arginine exerce ses effets en se liant à des récepteurs spécifiques dans l'organisme :

Récepteurs V1 : Situés dans les vaisseaux sanguins, provoquant une vasoconstriction et une augmentation de la pression artérielle.

Récepteurs V2 : Trouvés dans les reins, favorisant la réabsorption d'eau et la concentration de l'urine.

Récepteurs V3 : Présents dans l'hypophyse, influençant la libération de l'hormone adrénocorticotrope.

La liaison de la vasopressine d'arginine à ces récepteurs active les voies de signalisation intracellulaires, conduisant aux effets physiologiques observés .

Composés similaires :

Oxytocine : Une hormone peptidique semblable en structure à la vasopressine d'arginine, mais ayant des effets physiologiques différents, principalement impliqués dans l'accouchement et la lactation.

Désmopressine : Un analogue synthétique de la vasopressine d'arginine ayant une demi-vie plus longue, utilisé dans le traitement du diabète insipide et de l'énurésie.

Lypressine : Un autre analogue de la vasopressine d'arginine, utilisé à des fins thérapeutiques similaires.

Unicité de la vasopressine d'arginine : La vasopressine d'arginine est unique en raison de son double rôle dans la régulation de l'équilibre hydrique et de la pression artérielle. Sa capacité à agir sur plusieurs types de récepteurs lui permet d'exercer un large éventail d'effets physiologiques, ce qui en fait une hormone polyvalente et importante dans l'organisme .

Applications De Recherche Scientifique

Arginine vasopressin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in water balance, blood pressure regulation, and kidney function.

Medicine: Used in the treatment of diabetes insipidus, septic shock, and bleeding disorders. It is also studied for its potential role in treating heart failure and other cardiovascular conditions.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Arginine vasopressin exerts its effects by binding to specific receptors in the body:

V1 Receptors: Located in blood vessels, causing vasoconstriction and increasing blood pressure.

V2 Receptors: Found in the kidneys, promoting water reabsorption and concentrating urine.

V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone.

The binding of arginine vasopressin to these receptors activates intracellular signaling pathways, leading to the physiological effects observed .

Comparaison Avec Des Composés Similaires

Oxytocin: A peptide hormone similar in structure to arginine vasopressin, but with different physiological effects, primarily involved in childbirth and lactation.

Desmopressin: A synthetic analog of arginine vasopressin with a longer half-life, used in the treatment of diabetes insipidus and bedwetting.

Lypressin: Another analog of arginine vasopressin, used for similar therapeutic purposes.

Uniqueness of Arginine Vasopressin: Arginine vasopressin is unique due to its dual role in regulating both water balance and blood pressure. Its ability to act on multiple receptor types allows it to exert a wide range of physiological effects, making it a versatile and important hormone in the body .

Propriétés

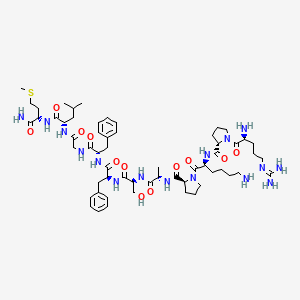

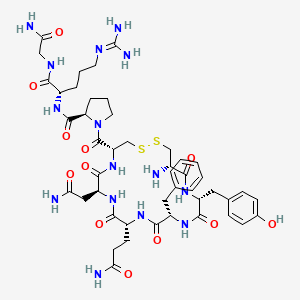

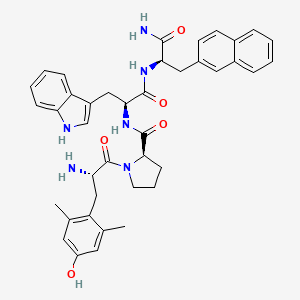

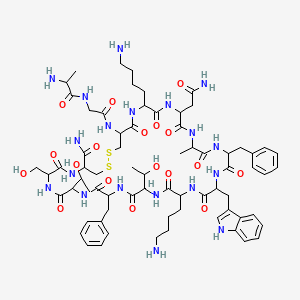

Formule moléculaire |

C46H65N15O12S2 |

|---|---|

Poids moléculaire |

1084.2 g/mol |

Nom IUPAC |

(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1 |

Clé InChI |

KBZOIRJILGZLEJ-BOXDWKHASA-N |

SMILES isomérique |

C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)

![(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846800.png)